molecular formula C6H11NO3 B13330004 Rel-methyl (3S,4S)-4-hydroxypyrrolidine-3-carboxylate

Rel-methyl (3S,4S)-4-hydroxypyrrolidine-3-carboxylate

Cat. No.: B13330004
M. Wt: 145.16 g/mol
InChI Key: HBMQZGBGMKXGBN-CRCLSJGQSA-N
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Description

Rel-methyl (3S,4S)-4-hydroxypyrrolidine-3-carboxylate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its pyrrolidine ring, which is a five-membered ring containing one nitrogen atom. The presence of hydroxyl and carboxylate groups in specific positions on the ring contributes to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-methyl (3S,4S)-4-hydroxypyrrolidine-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine derivatives.

    Reaction Conditions: The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry.

    Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced purification methods ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Rel-methyl (3S,4S)-4-hydroxypyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxylate group can be reduced to form an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl or carboxylate groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

Rel-methyl (3S,4S)-4-hydroxypyrrolidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rel-methyl (3S,4S)-4-hydroxypyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The hydroxyl and carboxylate groups can form hydrogen bonds and ionic interactions with enzymes or receptors, influencing their activity. The pyrrolidine ring provides structural stability and can participate in various biochemical pathways.

Comparison with Similar Compounds

Rel-methyl (3S,4S)-4-hydroxypyrrolidine-3-carboxylate can be compared with other similar compounds, such as:

    Methyl (3S,4S)-4-hydroxypyrrolidine-3-carboxylate: Lacks the “rel” prefix, indicating a different stereochemistry.

    Ethyl (3S,4S)-4-hydroxypyrrolidine-3-carboxylate: Similar structure but with an ethyl group instead of a methyl group.

    Methyl (3S,4S)-4-hydroxyproline: Contains a proline ring instead of a pyrrolidine ring.

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which contribute to its distinct reactivity and applications.

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

methyl (3S,4S)-4-hydroxypyrrolidine-3-carboxylate

InChI

InChI=1S/C6H11NO3/c1-10-6(9)4-2-7-3-5(4)8/h4-5,7-8H,2-3H2,1H3/t4-,5+/m0/s1

InChI Key

HBMQZGBGMKXGBN-CRCLSJGQSA-N

Isomeric SMILES

COC(=O)[C@H]1CNC[C@H]1O

Canonical SMILES

COC(=O)C1CNCC1O

Origin of Product

United States

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